molecular formula C16H13FN2O3S B2574601 N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-fluorobenzamide CAS No. 895435-65-1

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-fluorobenzamide

Cat. No. B2574601
CAS RN: 895435-65-1
M. Wt: 332.35
InChI Key: PMOGARCKUIMSRC-UHFFFAOYSA-N
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Description

Benzothiazole derivatives are a class of compounds that contain a benzene ring fused to a thiazole ring . They have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .


Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, and others .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .


Chemical Reactions Analysis

Benzothiazole derivatives have been found to exhibit significant activity against various enzymes, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are involved in the pathogenesis of diseases like Alzheimer’s .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Safety and Hazards

While specific safety and hazard information for “N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-fluorobenzamide” is not available, it’s important to note that all chemicals should be handled with appropriate safety precautions. Some benzothiazole derivatives have been found to be safe anti-inflammatory agents .

Future Directions

The development of new benzothiazole derivatives with improved biological activity and lesser side effects is an active area of research . Further studies are needed to fully understand the potential of these compounds in the treatment of various diseases.

properties

IUPAC Name

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O3S/c1-21-12-7-11-14(8-13(12)22-2)23-16(18-11)19-15(20)9-4-3-5-10(17)6-9/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMOGARCKUIMSRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-fluorobenzamide

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